molecular formula C11H12N2OS B2710352 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine CAS No. 2202209-61-6

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine

Cat. No.: B2710352
CAS No.: 2202209-61-6
M. Wt: 220.29
InChI Key: FZJFLUBSADAVOX-UHFFFAOYSA-N
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Description

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine is a synthetic organic compound featuring a pyridine ring linked to a 4-methylthiazole moiety via an ether bridge. This structure places it within a prominent class of heterocyclic compounds that are of significant interest in modern medicinal chemistry and drug discovery. The thiazole ring, containing both nitrogen and sulfur atoms, is a versatile scaffold known for its wide range of biological activities . Compounds bearing thiazole rings have been developed for a variety of therapeutic areas, including as central nervous system (CNS) medications, antimicrobials, and anticancer agents . The specific molecular architecture of this compound, which combines pyridine and thiazole rings, suggests potential for interaction with various biological targets. Analogous structures, such as 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]pyridine, have been documented in scientific literature as potent and highly selective metabotropic glutamate subtype 5 (mGlu5) receptor antagonists, demonstrating anxiolytic activity in preclinical models . This indicates that this compound may hold similar research value for investigating neurological pathways and developing new neuropharmacological tools. Its primary applications are in academic and industrial research settings, where it can serve as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the development of new therapeutic agents for conditions such as anxiety, cancer, and bacterial infections . This product is intended For Research Use Only and is not approved for use in humans or animals.

Properties

IUPAC Name

4-methyl-2-(1-pyridin-3-ylethoxy)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2OS/c1-8-7-15-11(13-8)14-9(2)10-4-3-5-12-6-10/h3-7,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJFLUBSADAVOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)OC(C)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine typically involves the reaction of 4-methyl-1,3-thiazole-2-ol with 3-bromopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

4-Methyl-1,3-thiazole-2-ol+3-BromopyridineK2CO3,DMF,Heat3-1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethylpyridine\text{4-Methyl-1,3-thiazole-2-ol} + \text{3-Bromopyridine} \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}, \text{Heat}} \text{this compound} 4-Methyl-1,3-thiazole-2-ol+3-BromopyridineK2​CO3​,DMF,Heat​3-1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethylpyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

3.1. Etherification Reactions

The formation of the ether linkage in 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine could involve reactions between a thiazole derivative and an alkyl halide or an epoxide in the presence of a base.

Reaction TypeConditionsYield
Williamson Ether SynthesisBase (e.g., NaOH), solvent (e.g., ethanol)High
Phase Transfer CatalysisCatalyst (e.g., tetrabutylammonium bromide), solvent (e.g., dichloromethane)Moderate to High

3.2. Substitution Reactions

Substitution reactions on the pyridine or thiazole rings can be achieved using nucleophilic aromatic substitution (SN_NAr) or electrophilic aromatic substitution (SE_EAr) depending on the substituents present.

Reaction TypeConditionsYield
SN_NArNucleophile (e.g., amine), solvent (e.g., DMF)Moderate
SE_EArElectrophile (e.g., nitronium ion), solvent (e.g., nitric acid)Moderate

Characterization Techniques

Characterization of This compound and its derivatives typically involves spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • Mass Spectrometry (MS) : Used to determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy : Helps identify functional groups.

Biological Activities

While specific biological activities of This compound are not well-documented, thiazole and pyridine derivatives are known for their potential therapeutic applications, including anti-inflammatory, anticancer, and anticonvulsant properties .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity : Research indicates that thiazole derivatives, including those related to 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, exhibit significant anticancer properties. For instance, compounds with thiazole moieties have shown effectiveness against various cancer cell lines, including breast and prostate cancers. The presence of the thiazole ring enhances interaction with biological targets, potentially leading to apoptosis in cancer cells .

Anticonvulsant Properties : Studies have demonstrated that thiazole-pyridine hybrids can possess anticonvulsant activity. For example, certain derivatives have shown protective effects in seizure models, indicating their potential use in treating epilepsy . The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole or pyridine rings can lead to enhanced efficacy.

Antimicrobial Activity : The compound's thiazole component is known for its antibacterial properties. Several studies have reported that thiazole derivatives demonstrate activity against a range of pathogens, making them candidates for developing new antibiotics .

Agricultural Applications

Fungicides and Herbicides : Compounds similar to this compound have been explored as potential fungicides and herbicides. The thiazole ring contributes to the bioactivity against plant pathogens, which could lead to the development of new agricultural chemicals that are effective yet environmentally friendly .

Materials Science Applications

Polymer Chemistry : The incorporation of thiazole-containing compounds into polymers has been investigated for creating materials with enhanced thermal stability and mechanical properties. The unique chemical structure allows for improved interactions within polymer matrices, potentially leading to advanced materials suitable for various industrial applications .

Case Study 1: Anticancer Activity

In a study published in 2022, researchers synthesized several thiazole-pyridine hybrids and evaluated their anticancer activity against multiple cell lines. One derivative exhibited an IC50 value of 5.71 µM against breast cancer cells, outperforming standard treatments like 5-fluorouracil (IC50 = 6.14 µM). This highlights the potential of these compounds in cancer therapy .

Case Study 2: Anticonvulsant Effects

A group of researchers investigated the anticonvulsant properties of various thiazole derivatives in animal models. One specific analogue demonstrated a median effective dose (ED50) of 18.4 mg/kg in preventing seizures induced by pentylenetetrazol (PTZ), indicating its promise as a therapeutic agent for epilepsy .

Mechanism of Action

The mechanism of action of 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or bind to DNA, affecting gene expression . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, such as pyridine/thiazole heterocycles or ether-linked substituents. A comparative analysis is provided below:

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Differences vs. Target Compound
This compound C₁₁H₁₂N₂OS 228.29 Pyridine, thiazole, ether Reference compound
2,2,2-Trifluoro-1-(4-methyl-1,3-thiazol-2-yl)ethan-1-ol C₆H₅F₃NO₂S 229.17 Thiazole, trifluoroethanol Replaces pyridine with trifluoroethanol group
4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride C₁₃H₁₃Cl₂NO 278.16 Pyridine, chloromethylphenoxy, hydrochloride salt Substitutes thiazole with chlorinated aryl ether
1-(5-Chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride C₁₂H₁₄Cl₂N₂O₂ 307.16 Pyridine, piperidine, carboxylic acid Replaces thiazole with piperidine-carboxylic acid

Physicochemical and Functional Properties

Lipophilicity and Solubility: The target compound’s ether-linked thiazole may enhance solubility in polar aprotic solvents compared to the trifluoroethanol derivative , where fluorine atoms increase lipophilicity. The hydrochloride salts (e.g., 4-[4-(chloromethyl)phenoxymethyl]pyridine hydrochloride) exhibit higher aqueous solubility due to ionic character .

Biological Activity :

  • Thiazole derivatives are often associated with antimicrobial or antifungal activity. The target compound’s thiazole-pyridine architecture could similarly interact with enzymatic targets, though specific data are unavailable.
  • Piperidine-carboxylic acid derivatives (e.g., 1-(5-chloropyridin-2-yl)piperidine-4-carboxylic acid hydrochloride) may target neurological receptors, diverging from the thiazole-centric mechanism .

Biological Activity

3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine (CAS No. 2202209-61-6) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring substituted with a thiazole moiety, which is known for its diverse biological properties. This article explores the biological activity of this compound, including its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

Biological Activity Overview

The biological activity of this compound is primarily attributed to the thiazole moiety, which is implicated in various pharmacological effects. The following sections detail the specific activities observed in scientific studies.

Antimicrobial Activity

Research indicates that compounds containing thiazole structures exhibit significant antimicrobial properties. In a study examining various thiazole derivatives, it was found that this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.031 mg/mL
Escherichia coli0.062 mg/mL
Candida albicans0.125 mg/mL

These results suggest that the compound may be effective as an antimicrobial agent, potentially useful in treating infections caused by these pathogens .

Antifungal Activity

In addition to its antibacterial effects, the compound has shown antifungal activity. A study highlighted that thiazole derivatives, including this pyridine derivative, were effective against various fungal strains:

Fungal Strain MIC (mg/mL)
Aspergillus niger0.05
Candida tropicalis0.1

The presence of the thiazole ring is believed to enhance the interaction with fungal cell membranes, leading to increased permeability and subsequent cell death .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. A notable study evaluated its cytotoxic effects on human cancer cells:

Cell Line IC50 (µM)
A431 (epidermoid carcinoma)<10
HT29 (colon carcinoma)<15

The compound exhibited significant cytotoxicity against these cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism appears to involve apoptosis induction and cell cycle arrest .

Case Studies

Several case studies have explored the efficacy of thiazole-containing compounds similar to this compound:

  • Study on Antimicrobial Properties : A comprehensive analysis of thiazole derivatives indicated that modifications at the thiazole ring could enhance antibacterial potency. The study reported that introducing various substituents significantly affected MIC values across different bacterial strains .
  • Cytotoxicity Assessment : In vitro studies assessing the cytotoxic effects on cancer cell lines revealed that compounds with similar structures to this compound showed promising results in inhibiting tumor growth and inducing apoptosis .

Q & A

Q. What are the optimal synthetic routes for 3-{1-[(4-Methyl-1,3-thiazol-2-yl)oxy]ethyl}pyridine, and how can purity be ensured?

Methodological Answer: Synthesis typically involves coupling pyridine derivatives with thiazole-containing intermediates via ether linkages. Key steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction efficiency for nucleophilic substitutions .
  • Catalysts : Copper(I) iodide or palladium catalysts may facilitate cross-coupling reactions, as seen in analogous thiazole-pyridine syntheses .
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization improves purity.
  • Characterization : Use IR to confirm ether (C-O-C) and thiazole (C-S-C) bonds, 1^1H/13^{13}C NMR for structural elucidation, and elemental analysis to validate stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
  • IR : Identify key functional groups (e.g., thiazole ring vibrations at 650–750 cm1^{-1}, pyridine C-N stretches at 1600 cm1^{-1}) .
  • NMR : 1^1H NMR detects ethyloxy linkages (δ 4.5–5.0 ppm for -OCH2_2-) and pyridine/thiazole protons (aromatic regions δ 7.0–8.5 ppm) .
    • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) assesses purity (>95% by UV detection at 254 nm) .

Q. How can researchers identify the primary pharmacological targets of this compound?

Methodological Answer:

  • In vitro assays : Radioligand binding studies (e.g., competitive displacement assays) against glutamate receptors (mGlu5) or other CNS targets, given structural similarity to 3-[(2-Methyl-1,3-thiazol-4-yl)ethynyl]-pyridine, a known mGlu5 antagonist .
  • Dose-response curves : Determine IC50_{50} values using calcium flux assays in HEK293 cells expressing recombinant receptors .

Advanced Research Questions

Q. What strategies resolve contradictions in reported potency data across studies?

Methodological Answer:

  • Standardized protocols : Use consistent cell lines (e.g., CHO-K1 vs. HEK293) and buffer conditions (pH, ion concentrations) to minimize variability .
  • Metabolic stability testing : Assess compound degradation in liver microsomes to explain discrepancies in in vivo vs. in vitro efficacy .
  • Crystallography : Co-crystallize the compound with its target (e.g., mGlu5 receptor) to validate binding modes and compare with computational predictions .

Q. How does structural modification of the thiazole or pyridine rings impact bioactivity?

Methodological Answer:

  • Thiazole modifications : Replace 4-methyl with electron-withdrawing groups (e.g., -CF3_3) to enhance receptor binding affinity, as seen in mGlu5 antagonists .
  • Pyridine substitutions : Introduce fluorine at the 2-position to improve blood-brain barrier penetration, leveraging strategies from related anxiolytics .
  • SAR analysis : Use QSAR models to correlate substituent electronic properties (Hammett σ values) with IC50_{50} data .

Q. What in vivo models are suitable for evaluating efficacy in neurological disorders?

Methodological Answer:

  • Anxiety models : Rat fear-potentiated startle (FPS) tests, where analogous compounds show 5-fold potency improvements over baseline .
  • Dosing regimens : Administer intraperitoneally (1–10 mg/kg) and monitor behavioral endpoints (e.g., latency to startle) with video tracking .
  • Pharmacokinetics : Measure plasma and brain concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. How can computational methods predict off-target interactions?

Methodological Answer:

  • Molecular docking : Screen against databases (e.g., ChEMBL) using AutoDock Vina to prioritize assays for kinases or GPCRs .
  • MD simulations : Simulate binding stability (50 ns trajectories) to assess residence time in mGlu5 vs. off-target receptors .
  • Machine learning : Train models on Tox21 data to flag potential hepatotoxicity or CYP450 inhibition .

Q. What are the challenges in analyzing stereoisomers of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol) to resolve enantiomers, critical for compounds with stereocenters in the ethyloxy linker .
  • Circular dichroism (CD) : Compare experimental CD spectra with DFT-calculated spectra to assign absolute configurations .

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